3-Nitrobenzylamine hydrochloride
Description
3-Nitrobenzylamine hydrochloride (CAS RN: 26177-43-5) is a nitro-substituted aromatic amine salt with the molecular formula C₇H₈N₂O₂·HCl and a molecular weight of 188.61 g/mol . It is characterized by a meta-nitro (-NO₂) group attached to the benzylamine backbone, which is protonated as a hydrochloride salt. Key physical properties include a melting point range of 221–231°C and a purity of ≥96% in commercial supplies .
This compound serves as a critical building block in organic synthesis. For example, it is used:
- In the preparation of azo-bond-containing peptides like photobuforin II, where it acts as a precursor for azobenzene amino acids .
- As a reactant in the synthesis of acetamide derivatives, such as 2-(1,3-dioxoisoindolin-2-yl)-N-(3-nitrobenzyl)acetamide, via nucleophilic substitution with acyl chlorides .
- In hydrogenation reactions to generate intermediates for fluorescent probes and drug candidates .
Properties
IUPAC Name |
(3-nitrophenyl)methylazanium;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXLCHQWOZGSE-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[NH3+].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN2O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-43-5 | |
| Record name | 3-nitrobenzylammonium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds at temperatures between 0–5°C to minimize side reactions such as over-nitration or oxidation. After nitration, the free base is treated with hydrochloric acid to form the hydrochloride salt.
Key Parameters :
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Molar Ratio : Benzylamine to HNO₃ is maintained at 1:1.1 to ensure complete nitration.
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Solvent System : Sulfuric acid acts as both catalyst and solvent.
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Workup : The crude product is neutralized with sodium bicarbonate (NaHCO₃), extracted into ethyl acetate, and purified via recrystallization from ethanol/water.
Yield and Purity
Under optimized conditions, this method yields this compound with a purity of ≥95% (HPLC) and a reaction yield of 70–75%.
Reductive Amination of 3-Nitrobenzaldehyde
Reductive amination offers an alternative pathway, particularly useful for avoiding harsh nitration conditions. This two-step process involves condensing 3-nitrobenzaldehyde with an amine followed by reduction.
Step 1: Imine Formation
3-Nitrobenzaldehyde is reacted with ammonia or primary amines in ethanol under nitrogen atmosphere. The reaction forms an imine intermediate, which is stabilized by the electron-withdrawing nitro group.
Step 2: Borohydride Reduction
Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine. The reaction is quenched with aqueous HCl, precipitating the hydrochloride salt.
Typical Conditions :
Performance Metrics
This method achieves yields of 80–85% with high regioselectivity. The absence of strong acids makes it suitable for acid-sensitive substrates.
Alkylation of Amines with 3-Nitrobenzyl Halides
Nucleophilic substitution using 3-nitrobenzyl halides (e.g., bromide or chloride) and amines is a versatile approach. This method is favored for its scalability and compatibility with diverse amines.
Procedure Overview
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Halide Preparation : 3-Nitrobenzyl bromide is synthesized by reacting 3-nitrobenzyl alcohol with HBr or PBr₃.
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Alkylation : The halide is treated with an amine (e.g., propargylamine) in acetonitrile, using potassium carbonate (K₂CO₃) as a base.
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Salt Formation : The product is acidified with HCl gas or aqueous HCl.
Optimized Parameters :
Yield and Scalability
This method delivers this compound in 90–98% yield on a multi-gram scale, making it ideal for industrial applications.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and safety. A patented continuous-flow nitration process exemplifies this approach:
Flow Reactor Design
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Reactor Type : Tubular reactor with temperature control (±2°C).
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Feed Streams : Benzylamine and mixed acid (HNO₃/H₂SO₄) are introduced at controlled flow rates.
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Residence Time : 10–15 minutes to ensure complete reaction.
Advantages Over Batch Processes
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Safety : Reduced risk of thermal runaway.
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Yield : 85–90% due to precise stoichiometry and mixing.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Nitration | 70–75 | 95 | Moderate | Low |
| Reductive Amination | 80–85 | 97 | High | Moderate |
| Alkylation | 90–98 | 99 | High | High |
| Industrial Flow Process | 85–90 | 98 | Very High | Very Low |
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration :
-
Amine Sensitivity :
-
Corrosion in Industrial Settings :
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 3-Aminobenzylamine hydrochloride.
Substitution: Various substituted benzylamines depending on the substituent used.
Condensation: Imines or Schiff bases.
Scientific Research Applications
Medicinal Chemistry
3-Nitrobenzylamine hydrochloride has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its nitro group can be reduced to an amino group, leading to derivatives with enhanced biological activity.
- Case Study : In a study examining the synthesis of novel anti-cancer agents, 3-nitrobenzylamine derivatives were shown to exhibit cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in drug development .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various benzylamine derivatives, which are important in the synthesis of agrochemicals and pharmaceuticals.
- Synthesis Example : The reaction of this compound with different electrophiles has been documented, leading to the formation of substituted benzylamines that possess diverse biological activities .
Analytical Chemistry
This compound is used as a reagent in analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of various substances.
- Application : In HPLC methods, it serves as a derivatizing agent for amino acids and amines, enhancing their detectability .
Mechanism of Action
The mechanism of action of 3-nitrobenzylamine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. These interactions can lead to changes in enzyme activity and protein function, which are studied in biochemical and pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 3-nitrobenzylamine hydrochloride with its positional isomers and related nitrobenzyl derivatives:
Key Observations:
- Positional Isomerism : The nitro group’s position (ortho, meta, para) significantly impacts reactivity and applications. The meta-substituted derivative (3-nitro) is preferred in peptide modifications due to balanced electronic effects, whereas para-substituted analogs (4-nitro) are more common in drug intermediates .
- Melting Points : The 3-nitro isomer has a well-defined melting point range, while data for 2- and 4-nitro isomers are scarce, suggesting fewer commercial or research applications .
- Purity : Commercial this compound is typically 96–97% pure, while the 4-nitro analog is available at 98% purity, reflecting differences in synthesis optimization .
This compound
- Nucleophilic Substitution : Reacts with acyl chlorides (e.g., 1,3-dioxoisoindolin-2-yl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding acetamide derivatives in 90% efficiency .
- Hydrogenation : The nitro group is reduced to an amine under catalytic hydrogenation (PtO₂), enabling the synthesis of hydroxylamine intermediates for azobenzene formation .
4-Nitrobenzylamine Hydrochloride
- Used in pharmacological studies, such as the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a compound investigated for bioactivity .
2-Nitrobenzyl Bromide
- A reactive alkylating agent with a lower melting point (45–48°C), making it suitable for low-temperature reactions. Its ortho-nitro group induces steric hindrance, limiting use in sterically demanding syntheses .
Biological Activity
Introduction
3-Nitrobenzylamine hydrochloride (CAS Number: 26177-43-5) is an organic compound with significant biological activity, particularly in pharmacological contexts. Its structure consists of a benzylamine core with a nitro group at the meta position, which influences its interaction with biological systems. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO·HCl |
| Molecular Weight | 188.62 g/mol |
| IUPAC Name | (3-nitrophenyl)methanamine; hydrochloride |
| Synonyms | 3-nitrophenyl methanamine hydrochloride, 3-nitrobenzylamine HCl |
| PubChem CID | 2724030 |
Synthesis
The synthesis of this compound typically involves the nitration of benzylamine followed by hydrolysis to yield the hydrochloride salt. The compound can be synthesized using various methods, including electrophilic aromatic substitution, which allows for the introduction of the nitro group at the desired position.
Pharmacological Properties
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Adenosine Receptor Modulation :
Research indicates that derivatives of 3-nitrobenzylamine exhibit selective affinity for adenosine receptors, particularly the A subtype. In studies, compounds modified with a nitro group showed enhanced potency and selectivity for A receptors, which are implicated in immunosuppressive actions and CNS regulation . -
Antimicrobial Activity :
Some studies have reported that nitro-substituted benzylamines exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways . -
Potential in Cancer Therapy :
The compound's ability to modulate cellular signaling pathways suggests potential applications in cancer therapy. For instance, its interaction with protein tyrosine phosphatases has been explored as a means to inhibit cancer cell proliferation . -
Neurological Effects :
The activation of A receptors in the brain may also suggest roles in neuroprotection and modulation of neurotransmitter release, making it a candidate for further research in neurological disorders .
Case Studies
-
Study on A Receptor Selectivity :
A study demonstrated that 3-nitrobenzylamine derivatives showed a significant increase in selectivity for A receptors compared to A and A receptors. The most potent derivative was found to be 14-fold selective for A, indicating its potential as a therapeutic agent targeting this receptor subtype . -
Antimicrobial Testing :
In another study, various nitro-substituted benzylamines were tested against a range of bacterial strains. Results indicated that compounds with electron-withdrawing groups like nitro exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-nitrobenzylamine hydrochloride, and how can researchers optimize yield?
- Methodology : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, this compound can be prepared by reacting 3-nitrobenzyl chloride with ammonia or amines in anhydrous dichloromethane (DCM) under inert conditions, with triethylamine (TEA) as a base to neutralize HCl byproducts . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., excess amine to drive the reaction). Purification typically employs recrystallization from ethanol/water mixtures, achieving yields >85% .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- Melting Point Analysis : Compare observed mp (226–231°C) with literature values .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic protons (δ ~8.2–7.4 ppm for nitro-substituted benzene) and the benzylamine moiety (δ ~4.3 ppm for CH₂NH₂) .
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (C₇H₈N₂O₂·HCl: C 44.58%, H 4.28%, N 14.86%, Cl 18.82%) .
Q. What solvents and conditions are suitable for handling this compound in experimental workflows?
- Methodology : The compound is hygroscopic and should be stored in a desiccator. For solubility:
- Polar solvents : Dissolves in water, methanol, or DCM but may hydrolyze in aqueous acidic/basic conditions .
- Stability : Avoid prolonged exposure to light or heat (>100°C), as nitro groups can decompose exothermically. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., nitro reduction vs. amine alkylation) affect the utility of this compound in multi-step syntheses?
- Methodology : The nitro group is susceptible to catalytic hydrogenation (e.g., H₂/Pd-C) to form 3-aminobenzylamine, but over-reduction can dealkylate the benzylamine. To mitigate:
- Use controlled hydrogenation pressure (1–3 atm) and monitor via LC-MS .
- Protect the amine with Boc groups before reduction, then deprotect with TFA .
Q. What analytical challenges arise in distinguishing this compound from positional isomers (e.g., 2- or 4-nitro derivatives)?
- Methodology :
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (+0.1% formic acid). Retention times vary due to nitro group orientation .
- X-ray Crystallography : Resolve structural ambiguities; the nitro group’s para position in this compound creates distinct crystal packing vs. ortho/meta isomers .
Q. How do trace impurities (e.g., residual DCM or unreacted 3-nitrobenzyl chloride) impact downstream applications like drug intermediate synthesis?
- Methodology :
- GC-MS Headspace Analysis : Detect volatile impurities (DCM detection limit: 0.1 ppm) .
- Pharmacopeial Standards : Follow ICH Q3A guidelines; limit unspecified impurities to <0.10% via quantitative NMR .
Q. Can computational modeling predict the reactivity of this compound in novel reaction systems (e.g., photoredox catalysis)?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs reactivity to the benzylamine moiety .
- Molecular Dynamics : Simulate solvent interactions (e.g., DCM vs. THF) to assess stabilization of transition states .
Q. What strategies improve the stability of this compound in long-term storage or formulated matrices?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
